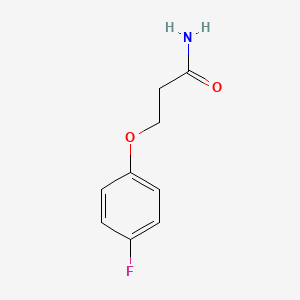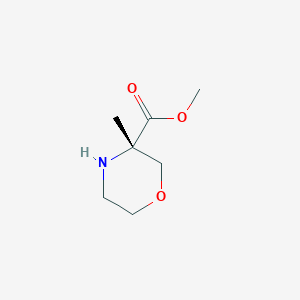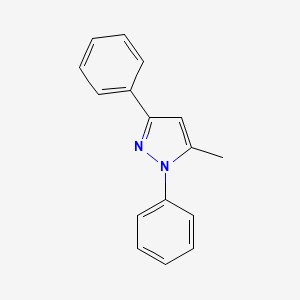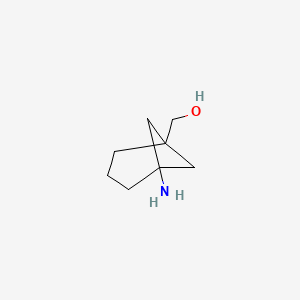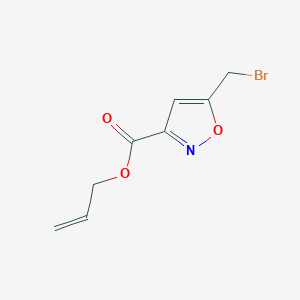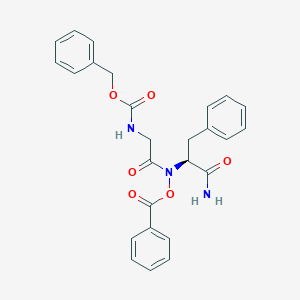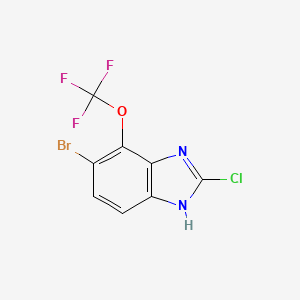
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: is a heterocyclic compound that contains bromine, chlorine, and trifluoromethoxy functional groups attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-bromobenzimidazole.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction. This involves reacting the starting material with a trifluoromethoxy source such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures (0-5°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
科学的研究の応用
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Agrochemicals: The compound may act on specific enzymes or proteins in pests or weeds, leading to their death or growth inhibition.
類似化合物との比較
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can be compared with similar compounds such as:
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzimidazole.
5-Bromo-2-chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzoic acid core.
Uniqueness
Functional Groups:
Core Structure: The benzimidazole core provides a unique scaffold for further functionalization and exploration in various fields.
特性
分子式 |
C8H3BrClF3N2O |
|---|---|
分子量 |
315.47 g/mol |
IUPAC名 |
5-bromo-2-chloro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-2-4-5(15-7(10)14-4)6(3)16-8(11,12)13/h1-2H,(H,14,15) |
InChIキー |
WHGIKYFPJYCGSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)

